molecular formula C15H12BrClO2 B14446827 2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 79615-92-2

2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one

Cat. No.: B14446827
CAS No.: 79615-92-2
M. Wt: 339.61 g/mol
InChI Key: JNVSGZBGKKAVSV-UHFFFAOYSA-N
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Description

2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound that belongs to the class of bromoketones It is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct chemical and biological properties

Properties

CAS No.

79615-92-2

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

IUPAC Name

2-bromo-1-[4-[(2-chlorophenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C15H12BrClO2/c16-9-15(18)11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)17/h1-8H,9-10H2

InChI Key

JNVSGZBGKKAVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)CBr)Cl

Origin of Product

United States

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